![molecular formula C17H14FN7O2S3 B2764916 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide CAS No. 534593-30-1](/img/structure/B2764916.png)
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
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Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14FN7O2S3 and its molecular weight is 463.52. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research has demonstrated the potential of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the chemical structure of the compound , as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment through GLS inhibition (Shukla et al., 2012).
Synthesis and Insecticidal Activity
Another study utilized a similar structural precursor for synthesizing a variety of heterocycles, demonstrating the compound's versatility in chemical synthesis. These heterocycles showed promising insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest control (Fadda et al., 2017).
Anticancer Properties
A pharmacophore hybridization approach involving a related compound highlighted the design of drug-like small molecules with anticancer properties. The study focused on synthesizing a novel non-condensed pyrazoline-bearing hybrid molecule, which showed promising anticancer activity in vitro, based on a "60 lines screening" protocol (Yushyn et al., 2022).
Novel Heterocyclic Synthesis
Research into novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives through organobase-catalyzed three-component reactions has demonstrated the compound's utility in the synthesis of complex heterocyclic structures. These novel derivatives have been synthesized with good to excellent yields, contributing to the diversification of heterocyclic chemistry (Hosseini et al., 2021).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7O2S3/c1-2-28-17-24-23-16(30-17)20-12(26)8-29-15-21-13-11(14(27)22-15)7-19-25(13)10-5-3-9(18)4-6-10/h3-7H,2,8H2,1H3,(H,20,23,26)(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITBMZJARXHXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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